2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-12-4-1-2-5-14(12)25-11-17(23)19-16-10-13(15-6-3-9-24-15)20-21(16)7-8-22/h1-6,9-10,22H,7-8,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBTWORHVINBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=NN2CCO)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.32 g/mol. The structure features a fluorophenoxy group, a furan moiety, and a pyrazole ring, which are known to contribute to various biological activities.
Research indicates that compounds containing furan and pyrazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : These compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
Biological Activity Data
A summary of the biological activities reported for this compound and related derivatives is presented in the following table:
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial properties of pyrazole derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL . -
Anti-inflammatory Research :
In a controlled experiment, a derivative exhibited a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate immune responses effectively . -
Antitumor Activity :
A recent investigation into the cytotoxic effects of pyrazole derivatives showed that certain compounds led to apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole scaffold is classically constructed by reacting hydrazines with 1,3-diketones. For the target compound, ethyl 3-(furan-2-yl)-3-oxopropanoate serves as the diketone precursor, while 2-hydroxyethylhydrazine introduces the N1-hydroxyethyl group:
$$
\text{NH}2\text{NH-C}2\text{H}4\text{OH} + \text{CH}3\text{C(O)CH}2\text{CO}2\text{Et} \xrightarrow{\text{EtOH, Δ}} \text{3-(Furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine}
$$
Key parameters:
Transition Metal-Catalyzed [3+2] Cycloaddition
An alternative route employs Cu(I)-catalyzed cycloaddition of alkynes with diazo compounds. Ethyl diazoacetate and 3-(furan-2-yl)propiolaldehyde react in the presence of Cu(acac)₂ to form the pyrazole core:
$$
\text{HC≡C-(Furan-2-yl)} + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Cu(acac)₂, DCM}} \text{Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate}
$$
- Advantages : Higher regiocontrol (90:10 ratio for 3,5-substitution).
- Post-modification : The ester is hydrolyzed to the carboxylic acid, then converted to the amine via Curtius rearrangement (Patent WO2001012189A1).
Functionalization of the Pyrazole Intermediate
N-Alkylation with 2-Bromoethanol
The hydroxyethyl group is introduced via SN2 alkylation using 2-bromoethanol under basic conditions:
$$
\text{3-(Furan-2-yl)-1H-pyrazol-5-amine} + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Hydroxyethyl)-3-(furan-2-yl)-1H-pyrazol-5-amine}
$$
C3-Furan Installation via Suzuki-Miyaura Coupling
For pyrazoles lacking inherent furan substitution, Suzuki coupling with furan-2-boronic acid is employed. A brominated pyrazole precursor reacts under Pd catalysis:
$$
\text{3-Bromo-1-(2-hydroxyethyl)-1H-pyrazol-5-amine} + \text{Furan-2-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-(Furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine}
$$
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
Nucleophilic Aromatic Substitution
2-Fluorophenol reacts with ethyl chloroacetate in alkaline medium to form ethyl 2-(2-fluorophenoxy)acetate, which is hydrolyzed to the acid:
$$
\text{2-Fluorophenol} + \text{ClCH}2\text{CO}2\text{Et} \xrightarrow{\text{K₂CO₃, acetone}} \text{Ethyl 2-(2-fluorophenoxy)acetate} \xrightarrow{\text{NaOH, H₂O}} \text{2-(2-Fluorophenoxy)acetic acid}
$$
Amide Coupling: Activation and Reaction
Carbodiimide-Mediated Coupling
The pyrazole-amine and 2-(2-fluorophenoxy)acetic acid are coupled using EDCl/HOBt in dichloromethane:
$$
\text{2-(2-Fluorophenoxy)acetic acid} + \text{EDCl/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Pyrazole-amine}} \text{Target compound}
$$
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate the mixed anhydride in situ:
$$
\text{2-(2-Fluorophenoxy)acetic acid} + \text{iBuOCOCl} \xrightarrow{\text{NMM, THF}} \text{Anhydride} \xrightarrow{\text{Pyrazole-amine}} \text{Target compound}
$$
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Suzuki Coupling Route |
|---|---|---|
| Overall Yield | 52% | 47% |
| Regioselectivity | Moderate (70:30) | High (95:5) |
| Functional Group Tolerance | Limited | Broad |
| Scalability | Suitable for >100 g | Requires Pd recycling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
